molecular formula C6H4ClFIN B1427285 4-Chloro-3-fluoro-2-iodoaniline CAS No. 1018450-37-7

4-Chloro-3-fluoro-2-iodoaniline

Cat. No.: B1427285
CAS No.: 1018450-37-7
M. Wt: 271.46 g/mol
InChI Key: PHRXRQKTLQGGHD-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-iodoaniline is an aromatic amine with the molecular formula C6H4ClFIN It is a halogenated aniline derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluoro-2-iodoaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of aniline derivatives. For instance, the introduction of iodine can be achieved through iodination reactions using iodine and an oxidizing agent. Chlorination and fluorination can be carried out using appropriate halogenating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-fluoro-2-iodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

4-Chloro-3-fluoro-2-iodoaniline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-2-iodoaniline depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The halogen atoms can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

  • 4-Chloro-2-fluoro-3-iodoaniline
  • 4-Chloro-2-iodoaniline
  • 3-Fluoro-4-iodoaniline

Comparison: 4-Chloro-3-fluoro-2-iodoaniline is unique due to the specific arrangement of halogen atoms on the benzene ring. This arrangement can significantly influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and distinct chemical reactivity, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

4-chloro-3-fluoro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFIN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRXRQKTLQGGHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)I)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801294131
Record name 4-Chloro-3-fluoro-2-iodobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018450-37-7
Record name 4-Chloro-3-fluoro-2-iodobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018450-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-fluoro-2-iodobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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